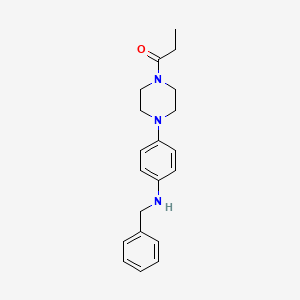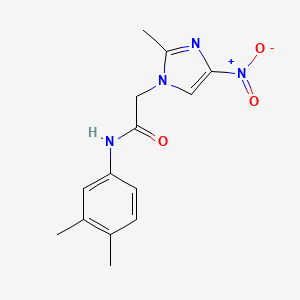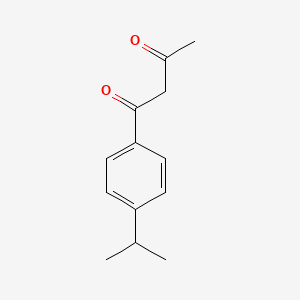
benzo-1,4-quinone O-(mesitylcarbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime, also known as BQOC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. BQOC is a redox-active molecule that can undergo reversible electron transfer reactions, making it a valuable tool in various fields of research.
Wirkmechanismus
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime undergoes reversible electron transfer reactions, which allows it to act as a redox-active molecule. In electrochemistry, benzo-1,4-quinone O-(mesitylcarbonyl)oxime can accept or donate electrons, which allows it to transfer charge between the electrode and the analyte. In catalysis, benzo-1,4-quinone O-(mesitylcarbonyl)oxime can act as an oxidizing or reducing agent, depending on the reaction conditions.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-(mesitylcarbonyl)oxime has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzo-1,4-quinone O-(mesitylcarbonyl)oxime in lab experiments is its reversible electron transfer reactions, which allows for precise control over redox reactions. However, benzo-1,4-quinone O-(mesitylcarbonyl)oxime is also highly reactive and can undergo unwanted side reactions, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for benzo-1,4-quinone O-(mesitylcarbonyl)oxime research. One potential application is in the development of new redox mediators for biofuel cells and biosensors. benzo-1,4-quinone O-(mesitylcarbonyl)oxime can also be used as a building block for the construction of molecular machines and devices. Additionally, further studies are needed to explore the potential cytotoxic effects of benzo-1,4-quinone O-(mesitylcarbonyl)oxime on cancer cells and its potential as a cancer therapy.
Synthesemethoden
The synthesis of benzo-1,4-quinone O-(mesitylcarbonyl)oxime involves the reaction of benzoquinone with mesityl oxide and hydroxylamine hydrochloride. The resulting product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used in various scientific research applications, including electrochemistry, catalysis, and molecular electronics. In electrochemistry, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a redox mediator in the development of biosensors and biofuel cells. In catalysis, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In molecular electronics, benzo-1,4-quinone O-(mesitylcarbonyl)oxime has been used as a building block for the construction of molecular wires and switches.
Eigenschaften
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-8-11(2)15(12(3)9-10)16(19)20-17-13-4-6-14(18)7-5-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDFCSZYOPXHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)ON=C2C=CC(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2,4,6-trimethylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)



![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)


![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)

![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)


![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)